molecular formula C9H17N B180816 7-Azaspiro[4.5]decane CAS No. 176-73-8

7-Azaspiro[4.5]decane

Cat. No.: B180816
CAS No.: 176-73-8
M. Wt: 139.24 g/mol
InChI Key: JFNPSSKPSOKMJH-UHFFFAOYSA-N
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Description

7-Azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring systemThe spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[4.5]decane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) to form the desired spirocyclic compound .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it involves readily available raw materials and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Azaspiro[4.5]decane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties. Its rigidity and three-dimensionality make it a valuable scaffold for drug discovery, offering advantages in terms of binding affinity and selectivity compared to other spirocyclic compounds .

Properties

IUPAC Name

7-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(4-1)6-3-7-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPSSKPSOKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-73-8
Record name 7-azaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What kind of biological activity has been explored for 7-azaspiro[4.5]decane derivatives?

A1: this compound derivatives have shown promise as potential dopamine agonists and substance P (Neurokinin 1 receptor) antagonists. [, ] For instance, a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane with a 4-indolylmethyl substituent exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay. [] Additionally, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative demonstrated substance P antagonist activity. []

Q2: How does the structure of this compound derivatives relate to their dopamine agonist activity?

A2: While none of the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with benzyl, 3-indolylmethyl, or 4-indolylmethyl substituents displayed central nervous system activity, the position of the indolylmethyl group significantly impacted peripheral dopamine agonist activity. The 4-indolylmethyl analogue showed significantly higher potency compared to the 3-indolylmethyl analogue, suggesting that the position of the indole ring is crucial for interacting with the dopamine receptor. []

Q3: What are the main metabolic pathways observed for this compound derivatives?

A3: In rat hepatocytes, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative was primarily metabolized via the formation of two nitrones and a lactam associated with the piperidine ring. Interestingly, in vivo studies revealed that the major circulating metabolite in rat plasma was a keto acid, formed through oxidative deamination of the piperidine ring. []

Q4: Have any stereoselective syntheses been developed for this compound derivatives?

A4: Yes, researchers have developed stereoselective approaches to synthesize specific isomers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane, a precursor to NK-1 receptor antagonists. One method employed palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol to construct the spirocyclic ring system. [] Another study achieved stereocontrol at the C3 position by either hydrogenation of an arylated dihydrofuran (leading to the 3S epimer) or a stereo- and regioselective alkene hydroarylation (yielding the 3R epimer). [, ]

Q5: Beyond dopamine agonists and substance P antagonists, what other applications have been explored for this compound derivatives?

A5: Researchers have investigated this compound derivatives as potential GABA-analogous compounds. For example, N-benzyl-7-azaspiro[4.5]decane-1-carboxylates have been synthesized, suggesting interest in their potential GABAergic activity. []

Q6: What synthetic strategies have been used to access the this compound core?

A6: Various methods have been reported to synthesize this compound derivatives. One approach involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate with suitable electrophiles. [] Another strategy employs a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. [] Additionally, a TfOH-catalyzed tandem semipinacol rearrangement followed by alkyne-aldehyde metathesis has been used to construct 7-azaspiro[4.5]decanes. []

Q7: Have any studies investigated the antimicrobial activity of this compound derivatives?

A7: Yes, researchers have explored the antimicrobial properties of aminomethylated derivatives of this compound-6,8-dione. These Mannich base derivatives exhibited greater potency against bacteria like S. aureus, S. typhi, P. aeruginosa, B. subtilis, E. coli, and K. pneumoniae compared to their parent sulfonamides. [, ]

Q8: What analytical techniques have been employed to characterize this compound derivatives?

A8: Various spectroscopic techniques have been used to characterize this compound derivatives, including nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). These techniques help determine the structures of the synthesized compounds and identify metabolites. [, ]

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